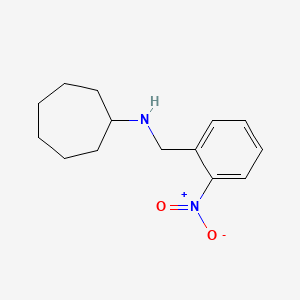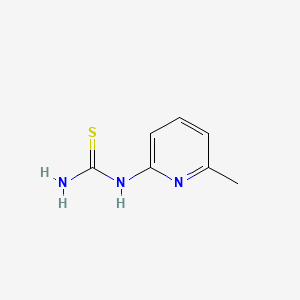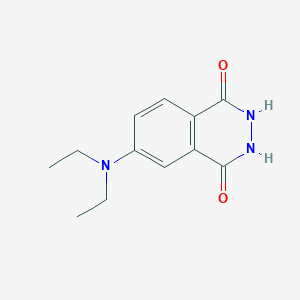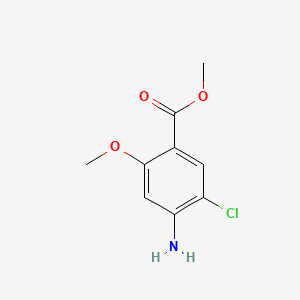
Methyl 4-amino-5-chloro-2-methoxybenzoate
概要
説明
Methyl 4-amino-5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.634 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the methylation of p-aminosalicylic acid using dimethyl sulfate in the presence of potassium hydroxide in acetone . Another method involves the direct chlorination of methyl 4-amino-2-methoxybenzoate .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of N-chlorosuccinimide as a chlorinating agent in N,N-dimethylformamide (DMF) solvent . This method allows for efficient production of the compound with high purity.
化学反応の分析
Types of Reactions
Methyl 4-amino-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 4-amino-5-chloro-2-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
類似化合物との比較
Similar Compounds
Methyl 2-amino-5-chloro-4-methoxybenzoate: Similar in structure but with different positioning of the amino and methoxy groups.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains an acetamido group instead of an amino group.
Uniqueness
Methyl 4-amino-5-chloro-2-methoxybenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
methyl 4-amino-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYQFGBPEGLBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351444 | |
| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20896-27-9 | |
| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis routes for producing Methyl 4-amino-5-chloro-2-methoxybenzoate?
A1: Two main routes are described in the provided research:
Q2: What is the significance of this compound in pharmaceutical synthesis?
A: this compound serves as a crucial intermediate in the synthesis of Metoclopramide. [] Metoclopramide is a medication used primarily for its gastroprokinetic effects, aiding in the treatment of nausea and vomiting. The efficient synthesis of this intermediate is vital for cost-effective large-scale production of Metoclopramide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
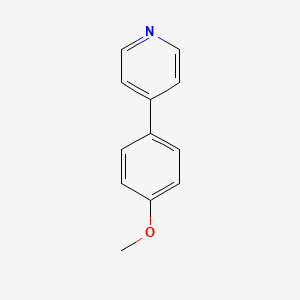

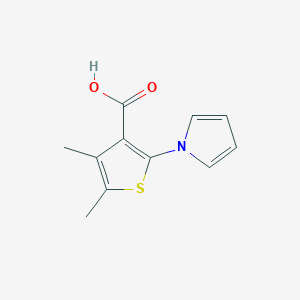
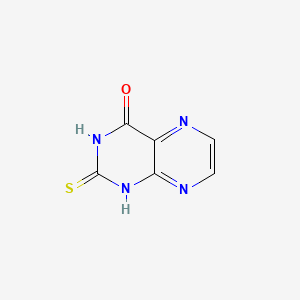
![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)


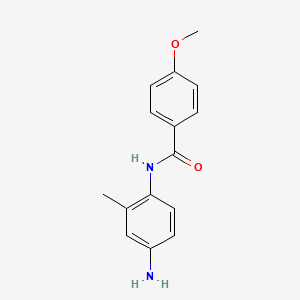
![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
